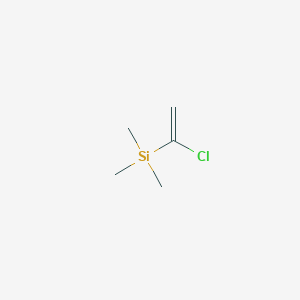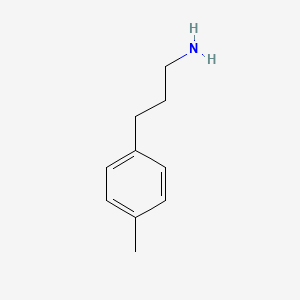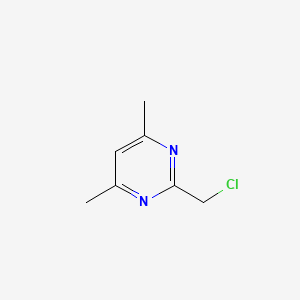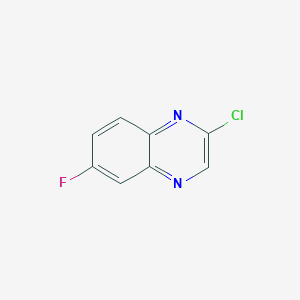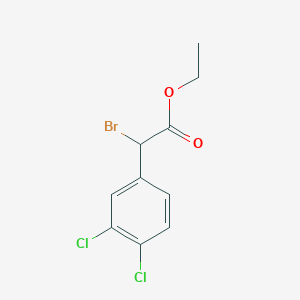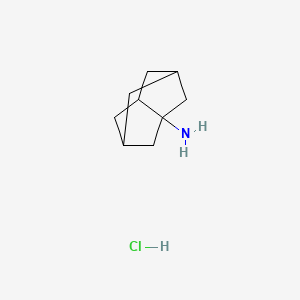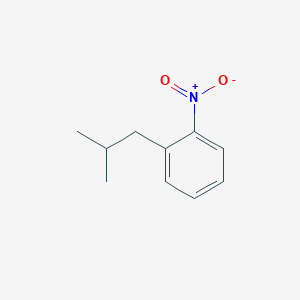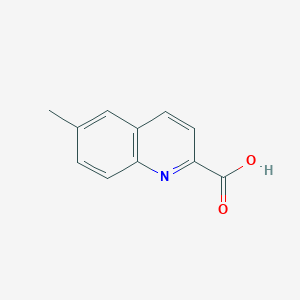
6-Methylquinoline-2-carboxylic acid
Overview
Description
6-Methylquinoline-2-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry. The compound has a molecular formula of C11H9NO2 and is known for its potential biological activities and synthetic versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which entails the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone under alkaline conditions . Additionally, modern synthetic methods such as microwave irradiation and solvent-free reactions have been employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and green chemistry principles is becoming increasingly important in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-2,6-dicarboxylic acid, 6-methylquinoline-2-carboxaldehyde, and various substituted quinoline derivatives .
Scientific Research Applications
6-Methylquinoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline-6-carboxylic acid
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- Quinoline-2-carboxylic acid
Uniqueness
6-Methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the carboxylic acid group at the 2-position enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEQJEGNZGMHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496183 | |
| Record name | 6-Methylquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15733-84-3 | |
| Record name | 6-Methylquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-methylquinoline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?
A: this compound acts as an analog of quinoxaline-2-carboxylic acid, the natural precursor for echinomycin's chromophore. When added to Streptomyces echinatus cultures, this compound is incorporated into the antibiotic's structure, resulting in the production of novel echinomycin derivatives. [, ] These derivatives contain either one or two 6-methylquinoline-2-carbonyl chromophores, replacing the natural quinoxaline-2-carbonyl groups. [] Interestingly, the bis-substituted derivative (with two 6-methylquinoline groups) can be separated into two distinct components, one of which appears to be biologically inactive and structurally similar to triostin, a known precursor of echinomycin. [] This suggests that this compound can interfere with the natural biosynthetic pathway of echinomycin, leading to the formation of alternative products.
Q2: What is the significance of using protoplasts and resting cells in studying the effects of this compound on echinomycin biosynthesis?
A: Utilizing protoplasts and resting cells offers a unique advantage in dissecting the biosynthetic pathway of echinomycin. Unlike actively growing cultures, these cellular systems have reduced metabolic activity and limited cell wall barriers. [] This allows for more direct manipulation and observation of precursor uptake and incorporation into the antibiotic molecule. For instance, researchers demonstrated that this compound, when supplied to protoplast suspensions along with radiolabeled precursors like L-[U-14C]serine, L-[U-14C]valine, or DL-[benzene ring-U-14C]tryptophan, led to the preferential synthesis of biologically active bis-substituted echinomycin derivatives. [] This approach helped confirm that the exogenous this compound was indeed integrated into the final antibiotic structure.
Q3: Beyond this compound, were other analogs tested for their impact on echinomycin production, and what can be concluded from these findings?
A: The research explored the effects of several other aromatic carboxylic acids on echinomycin biosynthesis, including quinoline-2-carboxylic acid, 7-chloroquinoxaline-2-carboxylic acid, thieno[3,2-b]pyridine-5-carboxylic acid, and others. [, ] The findings revealed varying responses: some analogs stimulated echinomycin production, some inhibited it, and others led to the biosynthesis of novel echinomycin analogs. [, ] For example, 7-chloroquinoxaline-2-carboxylic acid, thieno[3,2-b]pyridine-5-carboxylic acid, and this compound all resulted in the production of new, biologically active echinomycin derivatives. [] This highlights the potential of using structural analogs of quinoxaline-2-carboxylic acid as tools to manipulate and potentially enhance the production of echinomycin and its derivatives with potentially altered biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
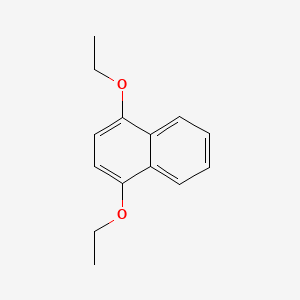
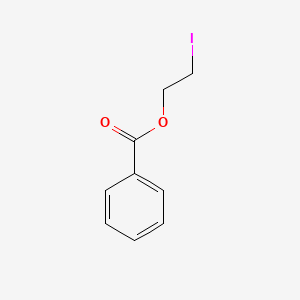
![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)

